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Compound of Interest

Compound Name: Zenarestat

Cat. No.: B1682419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies of Zenarestat
in complex with human aldose reductase. Aldose reductase is a critical enzyme in the polyol

pathway, which becomes particularly active during hyperglycemic conditions associated with

diabetes mellitus. The accumulation of sorbitol, the product of glucose reduction by aldose

reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy,

nephropathy, and retinopathy. Zenarestat is a potent inhibitor of aldose reductase and has

been the subject of extensive research to understand its mechanism of action for the

development of therapeutics to mitigate diabetic complications.

Crystallographic Data of the Aldose Reductase-
Zenarestat Complex
The three-dimensional structure of human recombinant aldose reductase in complex with

Zenarestat was determined by X-ray crystallography, providing crucial insights into the

inhibitor's binding mode. The crystal structure has been deposited in the Protein Data Bank

(PDB).
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Parameter Value Reference

PDB ID 1IEI [1][2]

Resolution 2.50 Å [1][2]

R-Value Work 0.178 [2]

R-Value Free 0.199 [2]

Total Structure Weight 37.08 kDa [2]

Atom Count 2,773 [2]

Modeled Residue Count 315 [2]

Molecular Interactions of Zenarestat with Aldose
Reductase
The crystal structure of the aldose reductase-Zenarestat complex reveals that the inhibitor

binds within the enzyme's hydrophobic active site.[1] This binding induces significant and

unique conformational changes in the enzyme.[1]

The key interactions between Zenarestat and the active site residues of aldose reductase are

summarized below:

CH-π and π-π Interactions: The benzene ring of Zenarestat occupies a space between the

side chains of Leucine 300 (Leu300) and Tryptophan 111 (Trp111).[1] This positioning

facilitates a CH-π interaction, which, in conjunction with the aromatic side chains, forms a

stable CH-π-π interaction.[1]

Hydrophobic Contacts: A significant portion of the Zenarestat molecule is involved in

hydrophobic interactions with the active site, contributing to its high affinity.[3]

Halogen Bonds: The structure reveals two halogen bonds between Zenarestat and the

backbone of Valine 47 (Val47) and Cysteine 298 (Cys298).[3]

Salt Bridge and Hydrogen Bonds: Zenarestat forms a salt bridge with Histidine 110 (His110)

and hydrogen bonds with Tyrosine 48 (Tyr48) and Tryptophan 111 (Trp111).[3]
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These detailed structural insights are fundamental for understanding the mechanism of action

of this class of inhibitors and for the rational design of more effective therapeutics.[1]
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Key molecular interactions between Zenarestat and the aldose reductase active site.

Quantitative Inhibition Data
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Zenarestat is recognized as a potent inhibitor of aldose reductase. While specific Ki values are

not readily available in the provided literature, its high potency is well-documented through

clinical trials where it demonstrated effective suppression of nerve sorbitol content.[4] For

context, the IC50 values for other notable aldose reductase inhibitors are provided in the table

below.

Inhibitor IC50 (nM)

Imirestat 8.5 (rat lens)

Epalrestat 10 (rat lens), 26 (human placenta)

Fidarestat 26

AT-001 (Caficrestat) 0.0289

Govorestat (AT-007) 0.1

Data sourced from ProbeChem[5]

Experimental Protocols
The following sections outline the generalized experimental procedures for the crystallographic

study of the aldose reductase-Zenarestat complex, based on common practices for this

enzyme.

Expression and Purification of Human Aldose
Reductase
Recombinant human aldose reductase is typically overexpressed in an Escherichia coli

expression system. The purification process generally involves the following steps:

Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including

the recombinant protein.

Chromatography: The protein is purified from the cell lysate using a series of

chromatographic techniques. A common method is DEAE-cellulose column chromatography.

[6]
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Purity Assessment: The purity of the enzyme is assessed at each stage, often using SDS-

PAGE.

Crystallization of the Aldose Reductase-Zenarestat
Complex
Crystals of the enzyme-inhibitor complex are grown to be suitable for X-ray diffraction analysis.

Complex Formation: The purified aldose reductase is incubated with its cofactor, NADP+,

and the inhibitor, Zenarestat, to form the ternary complex.

Crystallization: Crystals are grown using vapor diffusion methods. A common precipitating

agent used for human aldose reductase is polyethylene glycol (PEG) 6000.[2] The

crystallization is typically carried out at a controlled temperature, for instance, 277 K.[2]

X-ray Data Collection and Processing
Crystal Mounting: A single, high-quality crystal is mounted and cryo-cooled for data

collection.

X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded on a detector.

Data Processing: The diffraction data are processed using software suites like HKL2000 to

integrate the reflection intensities and determine the unit cell parameters and space group.[7]

Structure Determination and Refinement
Phase Determination: The phase problem is solved using methods such as molecular

replacement, utilizing a known structure of aldose reductase as a search model.

Model Building: An initial model of the protein-inhibitor complex is built into the electron

density map.

Refinement: The model is refined using crystallographic refinement software to improve the

fit to the experimental data. This process minimizes the R-work and R-free values.[7]
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Validation: The final structure is validated for its geometric quality and agreement with the

diffraction data.
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Experimental workflow for the crystallographic study of Zenarestat binding to aldose
reductase.

Conclusion
The crystallographic studies of the human aldose reductase-Zenarestat complex have

provided a detailed, atomic-level understanding of how this potent inhibitor interacts with its

target enzyme. The identification of key interactions, such as the CH-π-π stacking and specific

hydrogen and halogen bonds, is invaluable for the field of drug development. This structural

information serves as a robust foundation for the rational design and optimization of novel

aldose reductase inhibitors with improved efficacy and selectivity for the treatment of diabetic

complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682419#crystallography-studies-of-zenarestat-
binding-to-aldose-reductase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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